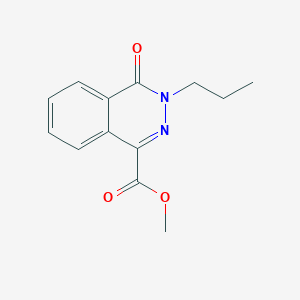

Methyl 4-oxo-3-propyl-3,4-dihydrophthalazine-1-carboxylate

Description

Methyl 4-oxo-3-propyl-3,4-dihydrophthalazine-1-carboxylate is a chemical compound with the molecular formula C13H14N2O3 It is a derivative of phthalazine, a bicyclic heterocycle, and is characterized by the presence of a methyl ester group, a propyl side chain, and a ketone functional group

Properties

IUPAC Name |

methyl 4-oxo-3-propylphthalazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-3-8-15-12(16)10-7-5-4-6-9(10)11(14-15)13(17)18-2/h4-7H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQGHKZDIYRAKPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=CC=CC=C2C(=N1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-oxo-3-propyl-3,4-dihydrophthalazine-1-carboxylate typically involves the reaction of phthalic anhydride with hydrazine to form phthalazine derivatives. The subsequent steps include the introduction of the propyl group and the methyl ester group through alkylation and esterification reactions, respectively. The reaction conditions often involve the use of organic solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-3-propyl-3,4-dihydrophthalazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and ketone functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-oxo-3-propyl-3,4-dihydrophthalazine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmaceutical agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-oxo-3-propyl-3,4-dihydrophthalazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

- Methyl 4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylate

- Methyl 4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydrophthalazine-1-carboxylate

- N-Methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Uniqueness

Methyl 4-oxo-3-propyl-3,4-dihydrophthalazine-1-carboxylate is unique due to its specific propyl side chain, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Biological Activity

Methyl 4-oxo-3-propyl-3,4-dihydrophthalazine-1-carboxylate (CAS No. 565173-11-7) is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the available literature on its biological activity, synthesis, and mechanisms of action, supported by relevant data tables and research findings.

- Molecular Formula : C13H14N2O3

- Molecular Weight : 246.27 g/mol

- CAS Number : 565173-11-7

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of phthalic anhydride with hydrazine derivatives under controlled conditions. The structural uniqueness of this compound, particularly the presence of the propyl group, influences its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has been shown to exhibit significant activity against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Escherichia coli | 0.004 mg/mL | 0.008 mg/mL |

| Staphylococcus aureus | 0.008 mg/mL | 0.015 mg/mL |

| Bacillus cereus | 0.015 mg/mL | 0.030 mg/mL |

These results indicate that this compound is more potent than many reference drugs tested against these pathogens .

Antifungal Activity

The compound also demonstrates antifungal properties, with effective concentrations reported in various studies:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Minimum Fungicidal Concentration (MFC) |

|---|---|---|

| Candida albicans | 0.015 mg/mL | 0.030 mg/mL |

| Aspergillus niger | 0.008 mg/mL | 0.015 mg/mL |

This suggests that the compound could serve as a candidate for antifungal drug development .

Anticancer Activity

In vitro studies have indicated that this compound possesses anticancer properties. For example, in tests against HL-60 human leukemia cells, the compound showed significant cytotoxic effects at concentrations as low as , leading to a survival rate of less than 10% in treated cells .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within microbial cells:

- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in metabolic pathways in bacteria and fungi.

- Disruption of Membrane Integrity : It may compromise the integrity of microbial cell membranes, leading to cell lysis.

- Induction of Apoptosis in Cancer Cells : The compound triggers apoptotic pathways in cancer cells, contributing to its cytotoxic effects.

Case Studies and Research Findings

A comprehensive review of literature reveals various case studies exploring the biological activity of similar compounds:

- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of several phthalazine derivatives, including methyl 4-oxo-3-propyl derivatives, demonstrating superior activity against resistant strains .

- Anticancer Research : Research published in Molecules highlighted that phthalazine derivatives exhibit enhanced water solubility and greater antitumor activity compared to traditional chemotherapeutics like temozolomide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.